molecular formula C20H21NO4S2 B2617326 5-(((2-methylbenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 1448053-71-1

5-(((2-methylbenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2617326
CAS No.: 1448053-71-1
M. Wt: 403.51
InChI Key: GFVLJIMVASWMCU-UHFFFAOYSA-N
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Description

5-(((2-methylbenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetically designed small molecule of significant interest in medicinal chemistry and biochemical research. Its structure incorporates a sulfonylmethyl group linked to a 2-methylbenzyl moiety, a feature commonly associated with molecules that exhibit enzyme inhibitory properties , particularly against proteases and kinases. The presence of the thiophene and furan heterocycles, which are privileged scaffolds in drug discovery, suggests potential for modulating protein-protein interactions and various signaling pathways. This compound is primarily valued as a chemical probe for investigating the function of novel biological targets, especially those where sulfonamide-based inhibitors are known to be active. Its research applications are focused on target identification and validation studies , structure-activity relationship (SAR) profiling, and as a starting point for the design of more potent and selective therapeutic candidates in areas such as oncology and immunology. The molecule's defined structure and specific substituents make it a crucial tool for researchers aiming to decipher complex cellular mechanisms and identify new avenues for therapeutic intervention.

Properties

IUPAC Name

5-[(2-methylphenyl)methylsulfonylmethyl]-N-(2-thiophen-2-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S2/c1-15-5-2-3-6-16(15)13-27(23,24)14-17-8-9-19(25-17)20(22)21-11-10-18-7-4-12-26-18/h2-9,12H,10-11,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVLJIMVASWMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

(a) 5-(Substituted Phenyl)-N-(2-Oxo-2-(Substituted Phenyl)ethyl)-N-methyl-furan-2-sulfonamides

Compounds in this class (e.g., 4a–4m) replace the ((2-methylbenzyl)sulfonyl)methyl group with substituted phenyl sulfonamide moieties. For instance, 5-bromofuran-2-sulfonyl chloride serves as a key intermediate, highlighting the versatility of sulfonylation in modifying furan derivatives . The target compound’s 2-methylbenzyl group may enhance lipophilicity compared to simpler aryl substituents.

(b) Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

This compound substitutes the sulfonyl group with a carboxylate ester and introduces a nitro-fluorophenyl group at position 3. Synthesis via Meerwein arylation () contrasts with the sulfonylation approach used for the target compound.

Variations in the Amide Side Chain

(a) N-(3-(Thiophen-2-yl)prop-2-yn-1-yl)furan-2-carboxamide (5p)

This analog replaces the ethyl linker in the target compound with a propargyl group, shortening the chain and introducing an alkyne. The acetylene spacer may influence conformational flexibility and intermolecular interactions (e.g., π-stacking) .

(b) 5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide (618402-89-4)

Here, the furan’s 5-position bears a 2-chlorophenyl group instead of a sulfonylmethyl substituent, while the amide side chain incorporates a 4-methoxyphenethyl group. The chloro and methoxy groups modulate electronic properties and solubility .

Sulfonamide-Based Analogs

(a) 5-{[(2-Chlorophenyl)methanesulfinyl]methyl}-N-[(2-methoxyphenyl)methyl]furan-2-carboxamide

This compound () substitutes the 2-methylbenzyl sulfonyl group with a 2-chlorophenyl sulfinyl moiety.

(b) Ethyl 2-(4-{N-[(Thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)acetate

This derivative () shares a thiophene-containing side chain but incorporates a benzenesulfonamide group. Its synthesis involves esterification and hydrolysis steps, differing from the target compound’s pathway.

Key Findings and Implications

Synthetic Flexibility : Sulfonylation () and Meerwein arylation () are robust methods for introducing diverse substituents to the furan core.

Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may reduce furan ring reactivity compared to electron-donating groups (e.g., methylbenzyl in the target compound).

Side Chain Modifications : Ethyl linkers (target compound) balance flexibility and steric bulk, while propargyl () or methoxyphenethyl () groups introduce distinct steric and electronic profiles.

Sulfur vs.

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